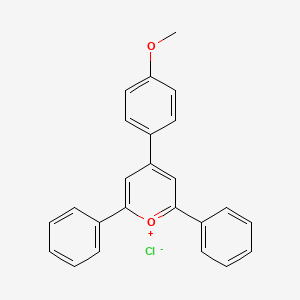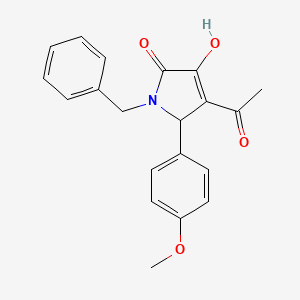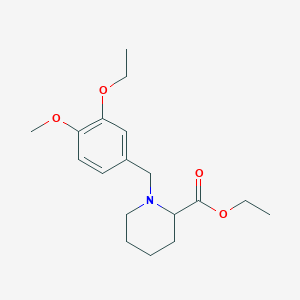
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride, also known as MPP+, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons. MPP+ is a toxic compound that is commonly used to create animal models of Parkinson's disease.
Mechanism of Action
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ enters dopaminergic neurons through the dopamine transporter. Once inside the neuron, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is oxidized by monoamine oxidase-B (MAO-B) to form the toxic metabolite 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+quinone. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+quinone then reacts with cellular components, including proteins and DNA, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ selectively destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ also causes oxidative stress and mitochondrial dysfunction, which may contribute to the pathophysiology of Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a useful tool for creating animal models of Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. However, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a toxic compound that must be handled with care. Additionally, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ does not replicate all aspects of Parkinson's disease, and other models, such as genetic models, may be more appropriate for certain research questions.
Future Directions
There are several future directions for research on 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+. One area of interest is the development of treatments that can protect dopaminergic neurons from 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ toxicity. Another area of interest is the use of 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ in combination with other toxins to create more complex animal models of Parkinson's disease. Finally, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ may be useful in studying the role of oxidative stress and mitochondrial dysfunction in the pathophysiology of Parkinson's disease.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a toxic compound that has been extensively studied in the field of neuroscience. It is commonly used to create animal models of Parkinson's disease, and its selective destruction of dopaminergic neurons mimics the pathology of the disease. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a useful tool for studying the pathophysiology of Parkinson's disease, and there are several future directions for research on this compound.
Synthesis Methods
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is synthesized through the reaction between 4-methoxybenzaldehyde and diphenylacetonitrile in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to form 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+.
Scientific Research Applications
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is commonly used in the field of neuroscience to create animal models of Parkinson's disease. These models are used to study the disease's pathophysiology and to test potential treatments. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ selectively destroys dopaminergic neurons in the substantia nigra, which leads to the characteristic motor symptoms of Parkinson's disease.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylpyrylium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2.ClH/c1-25-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)26-24(17-21)20-10-6-3-7-11-20;/h2-17H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNIGMXBGCEBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2,6-diphenylpyrylium chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)


![11-butoxy-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5203587.png)
![1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5203592.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]-6-nitrophenol](/img/structure/B5203599.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)

![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)